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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

Abstract: This technical guide provides a comprehensive examination of the molecular
structure of hexamethyltungsten, W(CH3)6, a landmark compound in organometallic chemistry.
Initially presumed to adopt a classic octahedral geometry, its true structure was revealed
through advanced analytical techniques to be a distorted trigonal prism. This finding challenged
long-held structural paradigms for hexacoordinate dO metal complexes. This document details
the molecular geometry, summarizes key structural parameters derived from experimental and
computational studies, outlines the experimental protocols used for its characterization, and
presents logical workflows illustrating its synthesis and the historical evolution of its structural
determination.

Introduction to Hexamethyltungsten

Hexamethyltungsten, W(CH3)6, is a homoleptic transition metal alkyl complex, meaning a
central tungsten atom is bonded exclusively to methyl ligands. It presents as a red, crystalline,
and highly volatile solid at room temperature, subliming readily at -30 °C.[1][2] The compound
is notably air-sensitive and must be handled under inert conditions.[3] First synthesized in 1973
by Wilkinson and Shortland, its study was initially motivated by the hope that a six-coordinate,
octahedral methyl complex would be more thermally robust than its four-coordinate tetrahedral
counterparts.[2] However, the elucidation of its structure revealed a fascinating and unexpected
deviation from simple molecular geometry models, making it a subject of significant interest for
researchers in inorganic and organometallic chemistry.
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Molecular Geometry and Bonding

The definitive molecular structure of W(CH3)6 is a distorted trigonal prism.[1][4] This geometry
is highly unusual, as most six-coordinate organometallic compounds adopt an octahedral
arrangement.[2]

e Point Group Symmetry: The core WC6 framework possesses C3v symmetry. When the
hydrogen atoms of the methyl groups are considered, the overall symmetry of the molecule
is reduced to C3.[2][5]

 Structural Distortion: The structure can be visualized as two eclipsing triangular faces of
methyl carbons, capping a central tungsten atom. The distortion arises because these two
faces are not equivalent. One triangular set of methyl groups is opened up to wider C-W-C
bond angles and features slightly shorter W-C bond lengths.[2][4] Conversely, the other set
of three methyl groups is closed to narrower C-W-C angles with longer W-C bonds.[2][4]

e Theoretical Basis: The deviation from the initially expected octahedral geometry is attributed
to a second-order Jahn-Teller distortion.[2] Computational studies using Density Functional
Theory (DFT) and ab initio methods have been crucial in understanding this structure. These
calculations confirm that the distorted C3 trigonal prism is the true energy minimum, while a
regular D3h trigonal prism is a transition state approximately 20 kJ/mol higher in energy.[5][6]
[7] The inclusion of electron correlation in these models is vital to accurately describe the
hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient W(VI)
center, which contribute to the stability of the distorted structure.[6][8][9]

Structural and Spectroscopic Data

The structural parameters of W(CH3)6 have been precisely determined by single-crystal X-ray
diffraction and corroborated by computational methods.

Key Structural Parameters

The following table summarizes bond lengths and angles from X-ray crystallography data and
theoretical calculations. The data clearly show the two distinct sets of methyl ligands.
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X-ray X-ray
Parameter Crystallography Crystallography Calculated (DFT)
(Molecule ) (Molecule II)
Short W-C Bond
Lengths (pm)
W-C11/ W-C21 210.1(11) 208.2(15) 214.7
W-C12 / W-C22 210.3(13) 210.2(14) 214.7
W-C13 / W-C23 211.8(14) 210.5(14) 214.7
Long W-C Bond
Lengths (pm)
W-C14 / W-C24 217.9(14) 217.7(11) 220.9
W-C15 / W-C25 219.8(14) 218.1(16) 220.9
W-C16 / W-C26 220.4(14) 218.3(14) 220.9
Wide C-W-C Angles
(°) (short bonds)
Cl1-Ww1i-C12/C21-
95.7(5) 93.9(6) 95.6
W2-C22
Cl2-W1-C13/C21-
98.8(6) 94.2(8) 95.6
W2-C23
Cl1l1-W1-C13/C22-
96.4(6) 96.0(6) 95.6
W2-C23
Narrow C-W-C Angles
(°) (long bonds)
C14-W1-C15/ C24-
76.5(5) 75.5(6) 75.9
W2-C25
C15-W1-C16 / C25-
75.4(5) 75.8(6) 75.9

W2-C26
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C14-W1-C16 / C24-

78.2(5) 78.1(6) 75.9
W2-C26

Spectroscopic Signatures

Despite the static structure containing two non-equivalent methyl environments, the 1H and
13C NMR spectra of W(CH3)6 each show only a single sharp signal at room temperature.[3]
[10] This is explained by a low energy barrier for dynamic motions, specifically D3 inversion
and methyl group rotation, which renders the six methyl groups equivalent on the NMR
timescale.[3][6][7]

e 1H NMR: A single sharp signal at 1 8.38 (in deuterotoluene) with satellites from 183W
coupling (J(183W-H) = 3.0 Hz).[3]

e 13C NMR: A single peak with satellites (J(183W-13C) = 40.0 Hz).[3]

» IR Spectroscopy: A key absorption at 482 cm-1 is assigned to the W-C stretching frequency.
[3]

Experimental Protocols

The determination of the complex structure of W(CH3)6 relied on a combination of synthesis,
diffraction, and computational experiments.

Synthesis of Hexamethyltungsten (Improved Method)

The most reliable synthesis was reported by Galyer and Wilkinson in 1976.[1][2]

e Reaction: Tungsten hexachloride (WCI6) is reacted with trimethylaluminium (AI(CH3)3) in the
presence of trimethylamine.

o WCI_6+6AI(CH_3) 3 —~ W(CH_3)_6 + 6 A(CH_3)_2CI[1]

o Procedure: The reaction is conducted under strictly anhydrous and oxygen-free conditions,
typically in a solvent like diethyl ether or a hydrocarbon.[3] Trimethylamine is used to
sequester the aluminum chloride byproduct. The highly volatile W(CH3)6 product is isolated
and purified by sublimation.
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Single-Crystal X-ray Diffraction

This technique provided the definitive structural proof. The protocol was developed by Seppelt
and Pfennig.[4]

o Crystallization: Single crystals suitable for diffraction were obtained by recrystallizing
W(CH3)6 from an acetone solution at -90 °C.[4] This was a critical step, as crystals grown
from pentane were found to be of poor quality.[4]

o Data Collection: X-ray diffraction data were collected at a temperature of -163 °C (110 K) to
minimize thermal motion and prevent decomposition of the thermally unstable compound.[4]
[11]

o Structure Solution and Refinement: The collected diffraction pattern was used to solve the
crystal structure, revealing two crystallographically independent but structurally very similar
molecules in the unit cell, both exhibiting the characteristic distorted trigonal prismatic
geometry.[4]

Gas-Phase Electron Diffraction (GED)

This experiment by Volden et al. in 1990 provided the first experimental evidence against the
octahedral structure.[1][2]

o Methodology: A beam of high-energy electrons is diffracted by the gaseous W(CH3)6
molecules. The resulting diffraction pattern provides information about the internuclear
distances in the molecule.

¢ Analysis: The radial distribution curve generated from the diffraction data was inconsistent
with an octahedral (Oh) geometry. The data could be fitted to models with either D3h (regular
trigonal prism) or C3v (distorted trigonal prism) symmetry, conclusively ruling out the
octahedral assignment and paving the way for the single-crystal X-ray study.[2]

Visualized Workflows and Relationships
Logical Flow of Structural Determination
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Early Hypothesis

Initial Hypothesis:
Octahedral (Oh) Geometry
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Early Spectroscopic Data:
IR & Photoelectron Spectroscopy
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Definitive Proof

Single-Crystal X-ray Diffraction Computational Confirmation
(Seppelt et al., 1996) (DFT / Ab initio)

established confirmed

Final Structure:
Distorted Trigonal Prism (C3v/C3)

Click to download full resolution via product page

Caption: Historical workflow of the structural elucidation of W(CH3)6.
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Improved Synthesis Workflow

Reactants Products & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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